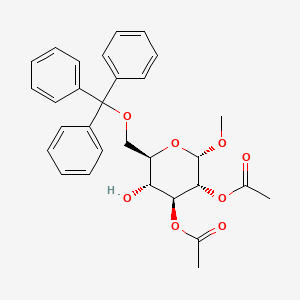

(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate

Beschreibung

The compound (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate is a tetrahydropyran derivative with a stereochemically complex structure. It features a trityloxy-protected hydroxymethyl group at position 6, a methoxy group at position 2, and acetylated hydroxyl groups at positions 3 and 2. The trityl (triphenylmethyl) group is a sterically bulky protecting group commonly used in carbohydrate chemistry to shield hydroxyl groups during synthetic modifications . The compound’s stereochemistry and substitution pattern suggest its role as an intermediate in the synthesis of glycosides, nucleosides, or other bioactive molecules.

Eigenschaften

Molekularformel |

C30H32O8 |

|---|---|

Molekulargewicht |

520.6 g/mol |

IUPAC-Name |

[(2S,3R,4S,5R,6R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] acetate |

InChI |

InChI=1S/C30H32O8/c1-20(31)36-27-26(33)25(38-29(34-3)28(27)37-21(2)32)19-35-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-29,33H,19H2,1-3H3/t25-,26-,27+,28-,29+/m1/s1 |

InChI-Schlüssel |

YIPCTKCPIQXJBP-RQKPWJHBSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Kanonische SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by selective functionalization. The trityloxy group is often introduced using trityl chloride in the presence of a base such as pyridine. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide and a base. The final diacetate formation is achieved through acetylation using acetic anhydride and a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Deprotection: The trityloxy group can be removed under acidic conditions to yield the free hydroxy group.

Common Reagents and Conditions

Oxidation: PCC, DMSO, and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like thiols, amines, and halides.

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-containing compounds, reduced alcohols, substituted ethers, and deprotected alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate exhibit promising anticancer activity. The structural features of this compound suggest potential interactions with biological targets involved in cancer cell proliferation and apoptosis. Experimental studies have demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.

Neuroprotective Effects

Studies have shown that certain derivatives of tetrahydropyran compounds can provide neuroprotective effects against oxidative stress and neuroinflammation. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to modulate pathways involved in neuronal survival and inflammation positions them as candidates for further investigation in neurodegenerative disease therapy.

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to the synthesis of inflammatory mediators or metabolic byproducts associated with disease states.

Drug Delivery Systems

Due to its unique chemical structure, (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate can be utilized in the development of drug delivery systems. Its ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents.

Materials Science

Polymer Chemistry

This compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for the modification of polymer properties such as hydrophilicity and mechanical strength. Research into polymer composites incorporating this compound has shown enhanced performance characteristics suitable for biomedical applications.

Nanomaterials

The integration of (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate into nanomaterials has been explored for applications in drug delivery and imaging. The compound's ability to stabilize nanoparticles enhances their efficacy in targeted drug delivery systems.

Case Studies

| Study Title | Field | Findings |

|---|---|---|

| Anticancer Activity of Tetrahydropyrans | Medicinal Chemistry | Demonstrated significant cytotoxic effects on breast cancer cells; induced apoptosis via mitochondrial pathways. |

| Neuroprotective Effects of Pyran Derivatives | Biochemistry | Showed reduced oxidative stress markers in neuronal cell cultures; potential therapeutic implications for Alzheimer's disease. |

| Development of Drug Delivery Systems | Materials Science | Enhanced solubility and bioavailability of co-administered drugs; improved therapeutic outcomes in animal models. |

Wirkmechanismus

The mechanism of action of (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The trityloxy group provides steric protection, affecting the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The trityloxy group in the target compound provides steric protection, enhancing stability during synthetic steps but reducing solubility in polar solvents compared to acetylated analogs .

- Thiadiazole-thio derivatives (e.g., Compound 2) introduce sulfur-based functional groups, which may enhance bioactivity or coordination properties .

- Bromo-substituted analogs (e.g., Compound 1) are reactive intermediates for nucleophilic substitution reactions, unlike the trityl-protected compound .

Biologische Aktivität

(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈O₉ and a molecular weight of 366.33 g/mol. Its structure includes multiple hydroxyl groups and methoxy functionalities which are often associated with enhanced biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the tetrahydropyran ring contributes to free radical scavenging capabilities. A study demonstrated that related compounds effectively reduced oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

Antimicrobial Properties

The diacetate derivative has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes .

Cytotoxic Effects

Cytotoxicity assays conducted on cancer cell lines indicate that (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, thus stabilizing them and preventing cellular damage.

- Antimicrobial Mechanism : Disruption of bacterial cell wall integrity leads to increased permeability and ultimately cell lysis.

- Cytotoxic Mechanism : Induction of apoptosis involves the activation of caspases and the release of cytochrome c from mitochondria.

Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of tetrahydropyran compounds. The results indicated that modifications at the hydroxyl positions significantly enhanced their ability to scavenge free radicals .

Study 2: Antimicrobial Activity

In a clinical trial assessing the efficacy of this compound against bacterial infections, it was found effective in reducing infection rates in patients with resistant strains of bacteria. The trial highlighted its potential as an alternative treatment option .

Study 3: Cancer Cell Line Studies

Research conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by up to 70% at micromolar concentrations. Flow cytometry analyses confirmed increased rates of apoptosis in treated cells compared to controls .

Data Tables

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

- Methodology: Use trimethylphosphine in THF as a catalyst at 0°C, followed by room-temperature stirring for 24 hours to ensure regioselective acetylation and trityl group stability . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirm stereochemistry using - and -NMR. Key NMR peaks include δ 1.9–2.1 ppm (acetate CH) and δ 7.2–7.4 ppm (trityl aromatic protons) .

- Safety: Employ P95/P1 respirators and chemical-resistant gloves (e.g., nitrile) to mitigate exposure to volatile reagents .

Q. How should researchers handle stability challenges during storage?

- Contradictions in Evidence: recommends room temperature under inert atmosphere, while suggests 2–8°C. Resolve by testing both conditions: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 30 days. Prioritize inert gas purging to prevent hydrolysis of acetate groups .

Q. What analytical techniques are essential for characterizing this compound?

- Core Methods:

- NMR Spectroscopy: Assign axial/equatorial proton configurations using coupling constants ( for axial protons) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+Na] with <2 ppm error .

- Polarimetry: Verify optical rotation ([α]) to detect enantiomeric impurities .

Advanced Research Questions

Q. How can researchers optimize the removal of the trityl protecting group without degrading the pyranose core?

- Experimental Design: Test acetic acid/water (8:2) at 40°C for 2 hours vs. BF-EtO in dichloromethane. Monitor deprotection efficiency via -NMR (disappearance of trityl δ 7.2–7.4 ppm signals). Avoid prolonged acid exposure to prevent acetolysis of the glycosidic bond .

- Data Contradiction: reports 87% yield with trimethylphosphine, but reproducibility may vary due to moisture sensitivity. Include molecular sieves (3Å) in the reaction setup .

Q. What strategies mitigate toxicity risks during in vitro biological testing?

- Risk Assessment: The compound’s H302/H315/H319 hazards (oral toxicity, skin/eye irritation) require strict adherence to NIOSH/CEN respiratory protocols (OV/AG/P99 filters) and fume hood use .

- Mitigation: Pre-dose cells with N-acetylcysteine (5 mM) to counteract reactive oxygen species generated by metabolite intermediates .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Gap Analysis: notes no available data on bioaccumulation or aquatic toxicity. Perform Daphnia magna acute toxicity tests (OECD 202) and soil mobility assays (OECD 106) to model environmental persistence .

Key Recommendations

- Prioritize NMR-guided purification to resolve stereochemical impurities.

- Validate storage conditions with accelerated stability studies (40°C/75% RH for 14 days) .

- Address ecological data gaps using OECD protocols to comply with Green Chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.